Product packaging for 3-(Trifluoromethyl)benzamidoxime(Cat. No.:CAS No. 1219626-08-0)

3-(Trifluoromethyl)benzamidoxime

Cat. No.: B6141941
CAS No.: 1219626-08-0
M. Wt: 204.15 g/mol
InChI Key: SBGBSARAGZEWGI-UHFFFAOYSA-N
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Description

Contextual Significance of Amidoximes in Organic Synthesis and Functional Materials

Amidoximes are a class of organic compounds possessing both an amino and a hydroxymino group on the same carbon atom. nih.gov First synthesized in 1873, their chemical structure was elucidated in 1884. nih.gov These compounds are recognized for their versatility and are utilized in a variety of chemical fields. nih.govresearchgate.net

In organic synthesis , amidoximes serve as valuable building blocks for the creation of various heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. rsc.org They are key intermediates in the synthesis of other important molecules like amidines. rsc.org The most common method for synthesizing amidoximes is the nucleophilic attack of hydroxylamine (B1172632) on a nitrile. nih.gov This straightforward synthesis makes them readily accessible for further chemical transformations. nih.gov

In the realm of functional materials , amidoxime-containing polymers have shown significant promise for the selective removal of uranyl ions from seawater. researchgate.net This application is crucial for uranium extraction and environmental remediation. The ability of the amidoxime (B1450833) group to chelate metal ions is a key factor in this functionality. rsc.org Furthermore, amidoxime-functionalized materials are being explored for applications in drug delivery. rsc.org

Role of the Trifluoromethyl Group in Modulating Chemical Properties and Reactivity

The trifluoromethyl (-CF3) group is a cornerstone in modern medicinal chemistry and materials science due to its profound impact on molecular properties. wikipedia.orgmdpi.com Its introduction into a molecule can significantly alter its physical and chemical characteristics. mdpi.comontosight.ai

Key properties imparted by the trifluoromethyl group include:

High Electronegativity: The -CF3 group possesses a significant electronegativity, intermediate between that of fluorine and chlorine. wikipedia.org This strong electron-withdrawing nature can influence the acidity or basicity of nearby functional groups. wikipedia.org

Lipophilicity: The trifluoromethyl group increases the lipophilicity (the ability to dissolve in fats and oils) of a molecule. mdpi.comnih.gov This property is critical for enhancing the absorption and distribution of pharmaceutical compounds within biological systems. ontosight.ai

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic oxidation. mdpi.com This increased stability can prolong the active life of a drug molecule in the body. wikipedia.org

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for a methyl or chloro group, meaning it can replace these groups without significantly altering the molecule's shape, while providing the aforementioned benefits. wikipedia.org

The incorporation of trifluoromethyl groups is a widely used strategy in the development of pharmaceuticals, with over 30% of newly approved drugs containing fluorine. ontosight.ai Notable examples of drugs containing a trifluoromethyl group include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org

Historical Development and Current Research Landscape of Benzamidoximes, with emphasis on trifluoromethylated analogues

Benzamidoximes, which are amidoximes attached to a benzene (B151609) ring, have been a subject of study for their potential applications, particularly as intermediates for agricultural and horticultural fungicides. google.com The synthesis of benzamidoximes is generally achieved by reacting the corresponding benzonitrile (B105546) with hydroxylamine. google.com

The introduction of a trifluoromethyl group to the benzamidoxime (B57231) scaffold has garnered significant interest. This is driven by the desire to combine the useful properties of the amidoxime functionality with the advantageous characteristics of the trifluoromethyl group. Research in this area focuses on synthesizing various trifluoromethylated benzamidoxime isomers and exploring their potential applications. For instance, 2,3-difluoro-6-trifluoromethylbenzamidoxime is a known intermediate for fungicides. google.com

The synthesis of trifluoromethylated benzamidoximes can be achieved through several routes. One common method involves the reaction of a trifluoromethyl-substituted benzonitrile with hydroxylamine. google.com For example, 3-(Trifluoromethyl)benzaldehyde can be converted to its corresponding oxime, which can then be further transformed. chemicalbook.com Another approach involves the reaction of an isomeric mixture of halobenzotrifluoride with magnesium to form a Grignard reagent, which is then reacted with a ketene (B1206846) and subsequently with a hydroxylamine salt. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7F3N2O B6141941 3-(Trifluoromethyl)benzamidoxime CAS No. 1219626-08-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-hydroxy-3-(trifluoromethyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)6-3-1-2-5(4-6)7(12)13-14/h1-4,14H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGBSARAGZEWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C(=N\O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40067-80-9
Record name 3-(Trifluoromethyl)benzamidoxime
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Synthetic Methodologies for 3 Trifluoromethyl Benzamidoxime and Its Analogues

Classical and Contemporary Approaches to Amidoxime (B1450833) Synthesis

The conversion of nitriles to amidoximes using hydroxylamine (B1172632) is a well-established and widely utilized method in organic synthesis. This approach forms the basis for the preparation of 3-(trifluoromethyl)benzamidoxime (B1588468).

Reaction of 3-(Trifluoromethyl)benzonitrile with Hydroxylamine

The primary and most direct method for the synthesis of this compound involves the reaction of 3-(trifluoromethyl)benzonitrile with hydroxylamine. This nucleophilic addition reaction targets the carbon atom of the nitrile group. The reaction is typically carried out using hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, to liberate the free hydroxylamine.

A general representation of this reaction is as follows:

Chemical Reactivity and Reaction Mechanisms of 3 Trifluoromethyl Benzamidoxime

Fundamental Reactivity of the Amidoxime (B1450833) Functional Group

The amidoxime functional group, -C(=NOH)NH2, is the defining feature of 3-(trifluoromethyl)benzamidoxime (B1588468) and is central to its chemical reactivity. Its behavior is characterized by a rich tautomeric landscape and the ability to act as both a nucleophile and an electrophile, depending on the reaction conditions and the nature of the reacting species.

Tautomerism and Conformational Analysis of the Amidoxime Moiety

Amidoximes can exist in several tautomeric forms, with the most significant being the amidoxime, iminohydroxylamine, and aminonitrone (zwitterionic) forms. nih.govresearchgate.net Theoretical studies on acetamidoxime (B1239325) and benzamidoxime (B57231) have shown that the Z-amidoxime form is the most energetically stable. nih.gov The relative energies of other tautomers, such as the Z-aminotrone and E-amidoxime, are slightly higher. nih.gov The presence of the zwitterionic aminonitrone form has been demonstrated through FT-IR spectroscopy, identified by a characteristic band around 1690 cm⁻¹. nih.govacs.org The stability of these tautomers can be influenced by the solvent, with protic solvents tending to stabilize the zwitterionic form. spbu.ru

The conformational analysis of amidoximes, while less extensively studied, is crucial for understanding their reactivity and biological activity. The geometry of the amidoxime group can influence its ability to coordinate with metal centers and participate in intermolecular interactions. nih.gov Studies on related systems suggest that the conformation of the amidoxime moiety can impact its recognition by enzymes and its potential as a nitric oxide (NO) donor. nih.gov

Nucleophilic and Electrophilic Behavior of this compound

The amidoxime group possesses both nucleophilic and electrophilic centers. The lone pairs of electrons on the nitrogen and oxygen atoms make the amidoxime group nucleophilic. youtube.comyoutube.comyoutube.com This nucleophilicity is evident in reactions such as N-alkylation and N-acylation. nih.gov Conversely, the carbon atom of the C=N bond can act as an electrophilic center, susceptible to attack by nucleophiles. youtube.com The reactivity of this carbon is influenced by the substituents on the aromatic ring.

In the context of this compound, the strongly electron-withdrawing trifluoromethyl group is expected to enhance the electrophilicity of the amidoxime carbon by withdrawing electron density from the benzene (B151609) ring and, consequently, from the amidoxime moiety. This increased electrophilicity would make the carbon atom more susceptible to nucleophilic attack.

Influence of the Trifluoromethyl Group on Aromatic Ring Reactivity

The trifluoromethyl (-CF3) group is a powerful modulator of aromatic ring reactivity due to its strong electron-withdrawing nature. vaia.comvaia.commdpi.com This influence is primarily exerted through inductive effects, which significantly alter the electron density distribution within the benzene ring and direct the course of aromatic substitution reactions.

Electronic Effects and Inductive/Resonance Contributions of the Trifluoromethyl Group

The trifluoromethyl group is characterized by a strong electron-withdrawing inductive effect (-I effect). vaia.comvaia.com The high electronegativity of the fluorine atoms polarizes the C-F bonds, leading to a significant partial positive charge on the carbon atom of the CF3 group. This positive charge, in turn, withdraws electron density from the aromatic ring. vaia.com This deactivation of the ring makes it less susceptible to electrophilic attack compared to unsubstituted benzene. vaia.comyoutube.com While the CF3 group is primarily an inductive withdrawer, the possibility of weak electron donation to the ring has been suggested by some theoretical studies, although its chemical effects are dominated by the inductive withdrawal. acs.org

The electron-withdrawing nature of the trifluoromethyl group destabilizes the intermediates formed during electrophilic aromatic substitution, particularly at the ortho and para positions. vaia.com The positive charge of the sigma complex intermediate is less effectively delocalized when the electron-withdrawing CF3 group is at these positions. Consequently, electrophilic attack is directed to the meta position, where the destabilizing effect is minimized. vaia.comyoutube.com

Directed Ortho-Metalation and Other Aromatic Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.org The resulting aryllithium species can then react with various electrophiles to introduce a wide range of functional groups. wikipedia.org

Mechanistic Investigations of Key Reactions Involving this compound

Detailed mechanistic studies specifically on this compound are not extensively reported in the provided search results. However, the general reactivity patterns of amidoximes and trifluoromethyl-substituted arenes provide a basis for postulating potential reaction mechanisms.

For instance, in reactions involving nucleophilic attack on the amidoxime carbon, the mechanism would likely proceed through a tetrahedral intermediate. The strong electron-withdrawing trifluoromethyl group would stabilize this negatively charged intermediate, thereby facilitating the reaction.

In the context of electrophilic aromatic substitution, the mechanism would follow the established pattern for meta-directing deactivating groups. The attack of an electrophile on the aromatic ring would lead to the formation of a resonance-stabilized carbocation (sigma complex). As discussed earlier, the relative stability of the possible sigma complexes dictates the meta-selectivity. vaia.comyoutube.com

Further mechanistic investigations, potentially employing computational methods and kinetic studies, would be necessary to fully elucidate the reaction pathways for specific transformations of this compound.

Elucidation of Reaction Intermediates and Transition States.

No specific studies detailing the isolation, characterization, or computational modeling of reaction intermediates or transition states involving this compound were identified. Research in this area would be crucial for understanding the precise pathways of its reactions, such as cyclization or substitution reactions. Such studies would typically involve techniques like spectroscopy (NMR, IR, Mass Spectrometry) under reaction conditions, trapping experiments, and computational chemistry (e.g., Density Functional Theory calculations) to map potential energy surfaces.

Kinetic and Thermodynamic Analysis of Reaction Pathways.

Similarly, there is a lack of published data on the kinetic and thermodynamic parameters for reactions of this compound. Kinetic studies would provide information on reaction rates, rate laws, and the influence of various factors like temperature, concentration, and catalysts. Thermodynamic analysis would offer insights into the feasibility and position of equilibrium for its reactions by determining parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

Derivatization Strategies and Functional Group Transformations Involving 3 Trifluoromethyl Benzamidoxime

Formation of Heterocyclic Compounds from 3-(Trifluoromethyl)benzamidoxime (B1588468)

The amidoxime (B1450833) group is a valuable precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles. Its ambident nucleophilic nature allows it to react with a variety of electrophiles to form cyclic structures, most notably 1,2,4-oxadiazoles.

A primary application of benzamidoximes in heterocyclic synthesis is their conversion to 1,2,4-oxadiazoles. This transformation is typically achieved through a two-step, one-pot process involving acylation followed by cyclodehydration. The reaction of this compound with an acylating agent, such as an acid chloride or anhydride (B1165640), initially forms an O-acyl intermediate. Subsequent heating or treatment with a dehydrating agent promotes intramolecular cyclization to yield the stable 1,2,4-oxadiazole (B8745197) ring. nih.gov

For instance, reacting this compound with an appropriate acyl chloride in the presence of a base like potassium carbonate leads to the formation of a 3,5-disubstituted-1,2,4-oxadiazole. nih.gov In this product, the 3-position is occupied by the 3-(trifluoromethyl)phenyl group from the starting amidoxime, and the 5-position is determined by the acylating agent used. A similar strategy involves using trifluoroacetic anhydride, which can react with a benzamidoxime (B57231) to form a 5-trifluoromethyl-1,2,4-oxadiazole. prepchem.com These methods are efficient for creating a diverse library of oxadiazole derivatives. nih.gov

Table 1: Synthesis of 1,2,4-Oxadiazoles from this compound

Reactant 1 Reactant 2 (Acylating Agent) Base/Conditions Product
This compound R-COCl (Acid Chloride) K₂CO₃, then heat 3-(3-(Trifluoromethyl)phenyl)-5-R-1,2,4-oxadiazole
This compound (R-CO)₂O (Acid Anhydride) Heat or Dehydrating Agent 3-(3-(Trifluoromethyl)phenyl)-5-R-1,2,4-oxadiazole

The most prominent cyclization involving this compound is the formation of the 1,2,4-oxadiazole ring system. The scope of this synthesis is broad, as a wide variety of substituents can be introduced at the 5-position of the oxadiazole ring by simply changing the acylating agent. nih.gov This includes alkyl, aryl, and other functionalized groups.

While the formation of 1,2,4-oxadiazoles is the most direct cyclization pathway, the trifluoromethyl-phenyl scaffold is found in various other heterocyclic systems. nih.gov For example, related compounds like N-benzoyl trifluoromethyl-benzoxazinones can undergo intramolecular cyclization reactions catalyzed by transition metals to form tetra-substituted 3,1-benzoxazines. nih.gov Although this does not start directly from the amidoxime, it illustrates the utility of the trifluoromethyl-aryl motif in constructing complex heterocyclic frameworks. The primary and well-documented cyclization reaction beginning with this compound itself remains the synthesis of 1,2,4-oxadiazoles.

Transformations of the Amidoxime Group

The N-hydroxy-amidine functionality of the amidoxime group is redox-active and can be modified through various reactions, including reduction, acylation, and alkylation.

Amidoximes are considered stable prodrugs of the corresponding amidines, and their reduction is a key bioactivation pathway. nih.gov This transformation can be achieved both enzymatically and through chemical or electrochemical methods. The mitochondrial amidoxime reducing component (mARC), a molybdenum-containing enzyme, is known to catalyze the N-reduction of amidoximes to their active amidine forms. nih.gov Therefore, this compound can be reduced to 3-(Trifluoromethyl)benzamidine. This reduction is a critical transformation in medicinal chemistry, as the resulting amidine often exhibits potent biological activity. nih.gov

Table 2: Reduction of this compound

Starting Material Conditions Product
This compound Enzymatic (mARC) or Electrochemical Reduction 3-(Trifluoromethyl)benzamidine

The amidoxime group possesses two nucleophilic centers: the hydroxyl oxygen and the amino nitrogen. This allows for selective derivatization with electrophiles like acylating and alkylating agents. As mentioned previously, O-acylation is the key initial step in the synthesis of 1,2,4-oxadiazoles. nih.gov The reaction with an acid chloride or anhydride under basic conditions preferentially occurs at the oxygen atom to form an O-acyl amidoxime intermediate. nih.gov

Alkylation reactions can also occur on either the nitrogen or oxygen atom, depending on the reaction conditions and the nature of the alkylating agent. These N- and O-derivatizations provide access to a variety of modified structures, expanding the chemical space accessible from the parent amidoxime.

Table 3: General Acylation of this compound

Starting Material Reagent Potential Intermediate
This compound R-COCl (Acid Chloride) O-acyl-3-(trifluoromethyl)benzamidoxime

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the amidoxime functional group itself is not typically used as a coupling handle, the trifluoromethyl-substituted phenyl ring of the molecule can participate in such reactions, usually when functionalized with a halide or triflate leaving group. researchgate.netnih.gov

For instance, a precursor to this compound, such as 1-bromo-3-(trifluoromethyl)benzene, can readily undergo Suzuki-Miyaura cross-coupling with various aryl or vinyl boronic acids. researchgate.netnih.gov This reaction, catalyzed by a palladium complex with appropriate ligands (e.g., RuPhos or SPhos), would yield a biaryl compound that could then be converted to the corresponding amidoxime in subsequent synthetic steps. nih.gov This indirect approach allows for the synthesis of complex derivatives where the 3-(trifluoromethyl)phenyl core is connected to other molecular fragments. The trifluoromethyl group often plays a crucial role in promoting these transformations. researchgate.net

Table 4: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling of a Precursor

Aryl Halide Precursor Coupling Partner Catalyst/Ligand System Product Core Structure
1-Bromo-3-(trifluoromethyl)benzene Ar-B(OH)₂ (Aryl Boronic Acid) Pd(OAc)₂ / RuPhos or SPhos 3-(Trifluoromethyl)-1,1'-biphenyl

Applications of 3 Trifluoromethyl Benzamidoxime As a Synthetic Precursor and Ligand

Utilization in the Synthesis of Advanced Organic Materials

The presence of the trifluoromethyl group in 3-(Trifluoromethyl)benzamidoxime (B1588468) significantly influences the properties of materials derived from it. This electron-withdrawing group can enhance thermal stability, solubility in organic solvents, and introduce unique electronic characteristics to polymers and other organic materials.

Precursors for Polymer Synthesis and Functional Coatings

While specific research detailing the use of this compound as a direct precursor in commercially available polymers and functional coatings is limited, its structural motifs are highly relevant to these fields. The amidoxime (B1450833) group is a known precursor for the formation of robust heterocyclic rings, which can be incorporated into polymer backbones to enhance their thermal and chemical resistance.

Aromatic polyamides and polyimides containing trifluoromethyl groups are known for their high performance, exhibiting excellent thermal stability and solubility in polar aprotic solvents. nih.govncl.res.in These properties make them suitable for applications in aerospace and electronics. The general synthetic routes to such polymers often involve the condensation of diamines and dianhydrides or diacyl chlorides. While not explicitly documented for this compound, its derivatives could potentially serve as monomers in such polymerization reactions.

Functional coatings often rely on the incorporation of specific chemical moieties to impart desired properties such as hydrophobicity, antimicrobial activity, or specific reactivity. rsc.org Polyacrylate-based functional coatings are widely used in the textile industry due to their mechanical strength and resistance to degradation. mdpi.com The trifluoromethyl group is known to enhance hydrophobicity, and its incorporation into coating materials is a common strategy to create water-repellent surfaces.

Role in the Development of Optoelectronic Materials

The field of optoelectronics, particularly the development of Organic Light-Emitting Diodes (OLEDs), relies on materials with tailored electronic properties. The introduction of fluorine-containing groups, such as the trifluoromethyl group, into organic molecules can significantly alter their electronic characteristics, which is a key aspect in the design of materials for OLEDs. kyushu-u.ac.jprsc.org

While direct application of this compound in OLEDs is not extensively reported, its constituent parts play a role in the design of such materials. Benzimidazole (B57391) derivatives, for instance, are utilized as blue emitters in OLEDs. nih.gov The trifluoromethyl group can influence the energy levels of molecular orbitals, which in turn affects the emission color and efficiency of the device. The development of third-generation OLED materials focuses on thermally activated delayed fluorescence (TADF), a mechanism that allows for nearly 100% internal quantum efficiency. kyushu-u.ac.jp The molecular design of TADF emitters often involves the precise tuning of electronic properties, a role for which trifluoromethyl groups are well-suited.

Role as a Ligand in Coordination Chemistry and Catalysis

The amidoxime group is an excellent chelating agent for a variety of metal ions, forming stable complexes. The presence of the trifluoromethyl group on the benzene (B151609) ring can modulate the electronic properties of the ligand, influencing the stability and reactivity of the resulting metal complexes.

Design and Synthesis of Metal-Amidoxime Complexes

The synthesis of metal-organic frameworks (MOFs) and other coordination polymers often utilizes ligands that can bridge metal centers to form extended structures. The amidoxime functionality can coordinate to metal ions in various ways, acting as a bidentate or bridging ligand. The synthesis of novel coordination complexes often involves the reaction of a metal salt with the ligand under hydrothermal or solvothermal conditions. nih.govmdpi.comsemanticscholar.org

While the crystal structures of metal complexes specifically with this compound are not widely available in the literature, the general principles of coordination chemistry suggest that it would form stable complexes with a range of transition metals. The trifluoromethyl group's electron-withdrawing nature would affect the electron density on the amidoxime's donor atoms, which in turn would influence the strength of the metal-ligand bonds.

Table 1: Potential Coordination Modes of Amidoxime Ligands

Coordination ModeDescription
MonodentateCoordination through either the oxime nitrogen or oxygen.
Bidentate (Chelating)Coordination through both the oxime nitrogen and the amino nitrogen, forming a stable five-membered ring.
Bidentate (Bridging)The ligand bridges two metal centers, coordinating through different donor atoms to each metal.

Applications in Homogeneous and Heterogeneous Catalysis

Transition metal complexes are widely used as catalysts in a vast array of organic reactions. The ligand environment around the metal center plays a crucial role in determining the catalyst's activity and selectivity. Introducing fluorine-containing groups into the ligand structure is a known strategy to modify the electronic and steric properties of the catalyst. nih.govnih.gov

Trifluoromethylation reactions, which involve the introduction of a CF3 group into an organic molecule, are of significant importance in medicinal and agricultural chemistry. rsc.org Transition-metal-catalyzed trifluoromethylation has emerged as a powerful method for this transformation. While there is no specific data on the use of this compound-metal complexes as catalysts, the development of new catalytic systems is an active area of research. The unique electronic properties conferred by the trifluoromethyl group could potentially lead to novel catalytic activities.

Applications in Advanced Analytical Chemistry Methodologies

The ability of amidoximes to chelate metal ions makes them highly suitable for applications in analytical chemistry, particularly for the detection and quantification of metal ions. nih.govnih.govresearchgate.net The formation of a colored or fluorescent complex upon binding with a specific metal ion can be the basis for spectrophotometric or fluorometric detection methods.

Chelating agents are essential in analytical chemistry for tasks such as titration, separation, and masking of ions. interchim.fr The selectivity of a chelating agent for a particular metal ion is a critical factor. The electronic modifications introduced by the trifluoromethyl group in this compound could potentially enhance its selectivity towards certain metal ions.

The development of chemical sensors for the detection of environmentally or biologically important species is a key area of analytical chemistry. Ligands that exhibit a change in their optical or electrochemical properties upon binding to an analyte can be immobilized on a solid support to create a sensor. The strong binding affinity of the amidoxime group for metal ions, combined with the potential for the trifluoromethyl group to influence spectroscopic properties, suggests that this compound could be a candidate for the development of new chemical sensors.

Derivatization for Enhanced Spectroscopic Detection

The derivatization of molecules that lack suitable chromophores is a common strategy to enable or enhance their detection by spectroscopic methods. semanticscholar.orgresearchgate.netsemanticscholar.org this compound, while possessing a benzene ring that absorbs in the UV region, can be chemically modified to introduce functional groups that allow for more sensitive and selective detection, particularly through fluorescence spectroscopy.

Research on analogous compounds, such as 2-amino benzamidoxime (B57231) derivatives, has demonstrated that the benzamidoxime framework can be utilized to create fluorescent probes. ccspublishing.org.cn For instance, the reaction of 2-amino benzamidoxime derivatives with aldehydes leads to the formation of fluorogenic dihydroquinazoline derivatives. ccspublishing.org.cn This suggests that this compound could serve as a platform for the development of novel fluorescent labeling reagents. The trifluoromethyl group, being a strong electron-withdrawing group, can influence the photophysical properties of the resulting fluorophore, potentially leading to enhanced quantum yields and Stokes shifts.

A hypothetical derivatization scheme could involve the reaction of this compound with a fluorogenic reagent, such as a derivative of naphthalene-2,3-dicarboxaldehyde (NDA) or o-phthalaldehyde (OPA), in the presence of a nucleophile. The resulting fluorescent adduct could then be detected with high sensitivity.

Table 1: Potential Spectroscopic Properties of a Derivatized this compound

PropertyHypothetical Value
Excitation Wavelength (λex)450 nm
Emission Wavelength (λem)530 nm
Molar Absorptivity (ε)25,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φf)0.65
Limit of Detection (LOD)10 nM

The data in the table above is illustrative and represents the kind of enhanced spectroscopic properties that could be achieved through the derivatization of this compound. The actual values would depend on the specific derivatizing agent and the reaction conditions.

Use in Chromatography and Other Separation Techniques

The amidoxime group is known for its ability to chelate metal ions, and this property can be exploited in separation science. researchgate.net this compound can potentially be used as a ligand in various chromatographic techniques, including affinity chromatography and mixed-mode chromatography.

In affinity chromatography, the ligand is immobilized on a solid support to selectively capture target molecules from a complex mixture. nih.govgbiosciences.comthermofisher.com this compound could be immobilized on a chromatographic resin and used for the separation of metal ions or metalloproteins. The trifluoromethyl group can enhance the acidity of the oxime proton, potentially influencing the selectivity and affinity of metal binding.

Mixed-mode chromatography utilizes ligands that can interact with analytes through multiple mechanisms, such as hydrophobic, electrostatic, and hydrogen bonding interactions. nih.gov The aromatic ring of this compound provides hydrophobicity, while the amidoxime group can participate in hydrogen bonding and electrostatic interactions. This dual nature makes it a candidate for a mixed-mode ligand for the separation of a variety of analytes, including proteins and small molecules.

The performance of a chromatographic separation is often evaluated by parameters such as retention factor (k), selectivity (α), and resolution (Rs). The table below presents hypothetical chromatographic data for the separation of two analytes using a stationary phase functionalized with this compound.

Table 2: Hypothetical Chromatographic Parameters for a this compound-based Stationary Phase

AnalyteRetention Time (tR) (min)Retention Factor (k)
Analyte A5.82.1
Analyte B7.22.8
Separation Parameters
Selectivity (α)1.33
Resolution (Rs)1.85

These hypothetical data illustrate the potential of a this compound-based stationary phase to achieve good separation of analytes. The actual performance would be dependent on the specific analytes, mobile phase composition, and other chromatographic conditions.

Theoretical and Computational Chemistry Studies of 3 Trifluoromethyl Benzamidoxime

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become the predominant computational method for studying medium-sized organic molecules due to its favorable balance of accuracy and computational cost. Functionals such as B3LYP and MPWB1K are commonly employed with basis sets like 6-311G(d) or cc-pVTZ to perform these investigations. researchgate.netresearchgate.net

Conformational Preferences: The conformational flexibility of 3-(Trifluoromethyl)benzamidoxime (B1588468) is primarily associated with rotation around two key single bonds: the bond connecting the phenyl ring to the amidoxime (B1450833) group (C-C) and the bond between the carbon and nitrogen of the amidoxime itself (C-N).

Rotation of the Amidoxime Group: The orientation of the amidoxime group relative to the phenyl ring is a key conformational feature. DFT calculations can map the potential energy surface for this rotation to identify the most stable conformers.

Orientation of the Trifluoromethyl Group: Studies on related molecules like (trifluoromethyl)thiobenzene have shown that the trifluoromethyl group often prefers a conformation where the C-S bond is perpendicular to the plane of the benzene (B151609) ring. researchgate.net A similar phenomenon could be expected for this compound, where DFT calculations would likely predict a non-planar (staggered) arrangement of the CF3 group relative to the ring to minimize steric hindrance and optimize electronic interactions.

Tautomerism: The amidoxime group (RC(=NOH)NH2) can exist in equilibrium with its nitrone tautomer (RC(=NH)NHOH). This prototropic tautomerism is a critical aspect of its chemistry. DFT calculations are instrumental in evaluating the relative stabilities of these tautomeric forms. researchgate.net By calculating the total electronic energies and, more accurately, the Gibbs free energies of each tautomer, it is possible to predict the equilibrium constant and determine the dominant species under given conditions (e.g., in the gas phase or in solution). The calculations would involve optimizing the geometry of each tautomer and performing frequency calculations to confirm they are true minima on the potential energy surface.

Table 1: Representative DFT Data on Tautomer Stability
TautomerMethod/Basis SetRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Amidoxime FormB3LYP/6-311+G(d,p)0.000.00
Nitrone FormB3LYP/6-311+G(d,p)+5.7+4.9
Note: Data are hypothetical and for illustrative purposes only, representing typical results from such calculations.

Molecular Orbital Analysis: The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. researchgate.net

HOMO: Represents the ability to donate an electron and is associated with reactivity towards electrophiles. In this compound, the HOMO is expected to be localized primarily on the electron-rich amidoxime group, specifically the nitrogen and oxygen lone pairs.

LUMO: Represents the ability to accept an electron and is associated with reactivity towards nucleophiles. The LUMO is likely distributed over the π-system of the benzene ring and significantly influenced by the electron-withdrawing trifluoromethyl group. nih.gov

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small energy gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron to a higher energy state. nih.govnih.gov

Molecular Electrostatic Potential (MESP): An MESP map provides a visual representation of the charge distribution on the molecular surface. researchgate.net It is invaluable for predicting sites for intermolecular interactions and chemical reactions. nih.govnih.gov For this compound, the MESP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen and nitrogen atoms of the amidoxime group and the fluorine atoms of the trifluoromethyl group. These are the primary sites for electrophilic attack and hydrogen bond acceptance. nih.gov

Positive Potential (Blue): Localized on the hydrogen atoms of the amine (-NH2) and hydroxyl (-OH) groups, which are the primary sites for nucleophilic attack and hydrogen bond donation.

Table 2: Calculated Quantum Chemical Descriptors
ParameterValue (Illustrative)Significance
EHOMO-6.8 eVElectron-donating ability
ELUMO-1.5 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)5.3 eVChemical reactivity and stability nih.gov
Dipole Moment4.2 DOverall polarity of the molecule
Note: Data are hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Intermolecular Interactions

While QM methods are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of an ensemble of molecules over time. nih.gov MD simulations can model the compound in a condensed phase, such as a crystal lattice or in solution, providing dynamic insights into intermolecular forces.

For this compound, MD simulations would reveal the nature and strength of non-covalent interactions that govern its solid-state packing and solution behavior. Key interactions that would be analyzed include:

Hydrogen Bonding: Strong hydrogen bonds involving the -OH and -NH2 groups of the amidoxime moiety are expected to be the dominant interactions, forming dimers or extended networks.

Weak C-H···F and C-H···O Hydrogen Bonds: The trifluoromethyl group and the aromatic ring provide opportunities for numerous weaker, but cumulatively significant, hydrogen bonds. researchgate.net

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Halogen Bonding: Potential interactions involving the fluorine atoms, although typically weak.

Computational methods like PIXEL can be used to dissect the total interaction energy from MD snapshots into coulombic, polarization, dispersion, and repulsion components for specific molecular pairs, offering a quantitative understanding of the crystal packing. researchgate.netias.ac.in

Computational Prediction of Reaction Pathways and Selectivity

Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting the feasibility of different reaction pathways, and understanding the origins of chemical selectivity. researchgate.net

To study a potential reaction of this compound, such as its cyclization or reaction with another molecule, DFT calculations are used to map the potential energy surface. This involves:

Locating Stationary Points: Optimizing the geometries of the reactants, products, and any intermediates.

Finding Transition States (TS): Identifying the highest energy point along the lowest energy reaction path. A TS is a first-order saddle point on the potential energy surface and is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Reactions are almost always carried out in a solvent, which can have a profound impact on the reaction mechanism and energetics. nih.gov Computational models can account for these effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant (e.g., the Polarizable Continuum Model, PCM). This approach is computationally efficient and often captures the bulk electrostatic effects of the solvent.

Explicit Solvation Models: A number of individual solvent molecules are included in the calculation along with the solute. This is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which may be critical to the reaction mechanism.

For reactions involving the polar amidoxime group, the choice of solvent is expected to be critical. Polar protic solvents could stabilize charged intermediates or transition states through hydrogen bonding, potentially lowering the activation energy and altering the reaction pathway compared to the gas phase or a non-polar solvent. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques in Mechanistic Elucidation of 3 Trifluoromethyl Benzamidoxime Reactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights.beilstein-journals.orgnih.govchemicalbook.comchemicalbook.comcolorado.edusigmaaldrich.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural and mechanistic elucidation of reactions involving 3-(Trifluoromethyl)benzamidoxime (B1588468). This powerful analytical method provides detailed information about the atomic-level structure, connectivity, and dynamic processes of molecules in solution.

¹H, ¹³C, ¹⁵N, and ¹⁹F NMR for Chemical Shift and Coupling Constant Analysis.beilstein-journals.orgnih.govchemicalbook.comchemicalbook.comcolorado.edu

A multi-nuclear NMR approach is essential for the comprehensive characterization of this compound and its reaction products. By analyzing the chemical shifts (δ) and coupling constants (J) from ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra, researchers can piece together the molecular framework and gain insights into the electronic environment of the nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and types of hydrogen atoms present in a molecule. For aromatic compounds like this compound, the chemical shifts of the aromatic protons are influenced by the electron-withdrawing trifluoromethyl group. For instance, in related trifluoromethyl-substituted aromatic compounds, aromatic protons typically resonate in the downfield region of the spectrum. beilstein-journals.orgrsc.orgchemicalbook.com The protons of the amidoxime (B1450833) group (-C(NH₂)=NOH) would also exhibit characteristic chemical shifts.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. The carbon atom of the trifluoromethyl group will show a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. The aromatic carbons will also have distinct chemical shifts influenced by the trifluoromethyl substituent. beilstein-journals.orgchemicalbook.com For example, the ¹³C NMR spectrum of 3-(Trifluoromethyl)benzoic acid shows signals for the aromatic carbons, the carboxyl carbon, and the trifluoromethyl carbon, with the latter appearing as a quartet due to C-F coupling. chemicalbook.com

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for compounds containing trifluoromethyl groups. nih.govcolorado.edunih.gov The ¹⁹F NMR spectrum of this compound would be expected to show a singlet for the CF₃ group, as all three fluorine atoms are chemically equivalent. The chemical shift of this signal provides information about the electronic environment of the trifluoromethyl group and can be sensitive to changes in the molecular structure during a reaction. nih.gov For instance, the ¹⁹F NMR chemical shift of the CF₃ group in various trifluoromethyl-containing compounds is well-documented and serves as a useful diagnostic tool. beilstein-journals.orgcolorado.edu

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less sensitive than ¹H NMR, can provide valuable information about the nitrogen atoms in the amidoxime functional group. rsc.orgresearchgate.net The chemical shifts of the amino (-NH₂) and oxime (=NOH) nitrogens would be distinct and could be used to monitor reactions involving this functionality. Two-dimensional techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be employed to correlate the nitrogen signals with nearby protons, aiding in their assignment. rsc.org

Data Table: Representative NMR Data for Trifluoromethyl-Substituted Benzene (B151609) Derivatives

NucleusCompoundSolventChemical Shift (δ, ppm)Coupling Constant (J, Hz)
¹H 3-(Trifluoromethyl)nitrobenzene beilstein-journals.orgCDCl₃8.51 (s, 1H), 8.44 (d, 1H, J = 8.0), 7.98 (d, 1H, J = 8.0), 7.74 (d, 1H, J = 8.0)
¹³C 3-(Trifluoromethyl)nitrobenzene beilstein-journals.orgCDCl₃148.3, 132.3 (q, J = 34), 131.1 (q, J = 3.5), 130.3, 126.7, 122.8 (q, J = 271), 120.8 (q, J = 3.9)
¹⁹F 3-(Trifluoromethyl)nitrobenzene beilstein-journals.orgCDCl₃-65.1 (s, 3F)
¹H 3-(Trifluoromethyl)benzylamine chemicalbook.comCDCl₃7.595, 7.49, 7.428, 3.914, 1.59
¹³C 3-(Trifluoromethyl)benzoic acid chemicalbook.com
¹⁹F 4-(Trifluoromethyl)benzaldehyde beilstein-journals.orgCDCl₃-61.9 (s, 3F)

Advanced NMR Techniques (2D-NMR, Variable Temperature NMR) for Dynamic Processes.nih.gov

To delve deeper into the structural and dynamic aspects of this compound and its reactions, advanced NMR techniques are employed.

2D-NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity between atoms. ipb.ptbipm.org

COSY spectra reveal proton-proton couplings, helping to identify neighboring protons in the molecule.

HSQC spectra correlate directly bonded proton and carbon atoms.

HMBC spectra show correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the complete carbon skeleton and identifying quaternary carbons. ipb.pt

Variable Temperature (VT) NMR: VT-NMR is a powerful tool for studying dynamic processes such as conformational changes, tautomerism, and intermolecular exchange. nih.govoxinst.com For this compound, VT-NMR could be used to investigate the rotation around the C-N single bond of the amidoxime group or to study the kinetics of its reactions. By monitoring the changes in the NMR spectrum as a function of temperature, thermodynamic and kinetic parameters for these processes can be determined. oxinst.com For example, the coalescence of two separate signals into a single broad peak and then a sharp singlet as the temperature is increased is indicative of a dynamic process that is fast on the NMR timescale at higher temperatures. oxinst.com

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification.chemicalbook.comchemicalbook.com

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of this compound and to identify the products formed during its reactions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination.chemicalbook.com

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. nih.gov This is particularly useful for confirming the identity of this compound and for identifying unknown reaction products. By comparing the experimentally determined exact mass with the calculated mass for a proposed formula, a high degree of confidence in the compound's identity can be achieved. For instance, HRMS analysis of fentanyl analogs has been instrumental in identifying their metabolites. nih.gov

Data Table: Expected HRMS Data for this compound

CompoundFormulaCalculated Exact Mass (m/z)
This compoundC₈H₇F₃N₂O204.0510

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis.

Tandem mass spectrometry, or MS/MS, is a powerful technique for structural elucidation. nih.govnih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure. For this compound, MS/MS analysis would involve selecting the molecular ion and inducing its fragmentation. The resulting fragmentation pathways would be characteristic of the amidoxime and trifluoromethyl-substituted phenyl moieties, providing valuable structural information for both the parent compound and its reaction products. This technique is widely used in proteomics and metabolomics to identify and sequence peptides and to characterize small molecules. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination.researchgate.net

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If a single crystal of this compound can be grown, X-ray diffraction analysis can provide precise information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This detailed structural information is invaluable for understanding the molecule's intrinsic properties and how it might interact with other molecules in a reaction. While a specific crystal structure for this compound was not found in the search results, the technique has been widely applied to determine the structures of other organic molecules, providing a basis for understanding their chemical behavior. rsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques pivotal for the structural characterization of molecules, including this compound. These vibrational spectroscopy methods probe the energy levels associated with the stretching and bending of chemical bonds. When a molecule absorbs infrared radiation, it is excited to a higher vibrational state, and the specific frequencies of absorbed radiation correspond to the vibrational modes of the molecule's functional groups. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, providing complementary information about the molecule's vibrational modes. Together, they offer a comprehensive fingerprint of the molecule's structure.

In the context of studying the reaction mechanisms of this compound, IR and Raman spectroscopy are invaluable for identifying key functional groups and tracking their transformation throughout a chemical reaction. The presence, absence, or shift in the characteristic vibrational bands can provide direct evidence for bond formation or cleavage, thus elucidating the reaction pathway.

Functional Group Analysis of this compound

The structure of this compound comprises several key functional groups, each with characteristic vibrational frequencies. The analysis of its IR and Raman spectra would focus on identifying these specific vibrations.

Amidoxime Group (-C(NH₂)=NOH): This is the defining functional group. Its vibrational analysis is complex due to the coupling of several modes. Key expected vibrations include:

O-H Stretch: A broad band is typically observed in the high-frequency region of the IR spectrum, usually around 3600-3200 cm⁻¹, indicative of the hydroxyl group. The broadness is often due to hydrogen bonding.

N-H Stretches: The -NH₂ group will exhibit symmetric and asymmetric stretching vibrations, typically in the 3500-3300 cm⁻¹ region.

C=N Stretch: The carbon-nitrogen double bond stretch is a crucial indicator and is expected to appear in the 1680-1620 cm⁻¹ region. Its position can be influenced by conjugation with the aromatic ring.

N-O Stretch: The nitrogen-oxygen single bond stretch is typically found in the 950-900 cm⁻¹ range.

Trifluoromethyl Group (-CF₃): The strong electronegativity of fluorine atoms leads to intense absorption bands.

C-F Stretches: Symmetric and asymmetric stretching vibrations of the C-F bonds are expected to be very strong in the IR spectrum and typically appear in the 1350-1100 cm⁻¹ region.

Benzene Ring: The substituted benzene ring gives rise to several characteristic vibrations.

C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

C=C Stretches: Ring stretching vibrations usually appear in the 1600-1450 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.

Illustrative Vibrational Frequency Ranges for this compound

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
O-H (oxime)Stretching3600 - 3200Strong, BroadWeak
N-H (amine)Asymmetric & Symmetric Stretching3500 - 3300MediumMedium
C-H (aromatic)Stretching3100 - 3000Medium to WeakStrong
C=N (oxime)Stretching1680 - 1620MediumStrong
C=C (aromatic)Ring Stretching1600 - 1450Medium to StrongStrong
C-F (trifluoromethyl)Asymmetric & Symmetric Stretching1350 - 1100Very StrongWeak
N-O (oxime)Stretching950 - 900MediumWeak
C-H (aromatic)Out-of-plane Bending900 - 675StrongWeak

Vibrational Studies in Mechanistic Elucidation

In studying the reactions of this compound, for instance, in its role as a precursor in the synthesis of other compounds, IR and Raman spectroscopy would be employed to monitor the reaction progress. For example, if the amidoxime group is converted to a different functional group, the characteristic bands for the C=N, N-O, O-H, and N-H vibrations would disappear, and new bands corresponding to the newly formed functional group would appear.

Computational chemistry, particularly Density Functional Theory (DFT), is often used in conjunction with experimental spectroscopy. researchgate.net Theoretical calculations can predict the vibrational frequencies and intensities for the reactant, intermediates, and products. Comparing the calculated spectra with the experimental spectra can aid in the precise assignment of vibrational modes and support the proposed reaction mechanism. For instance, a study on benzimidazole (B57391) derivatives showed that theoretical calculations using DFT were consistent with experimental results, allowing for a detailed analysis of vibrational modes. researchgate.net

Future Research Directions and Emerging Opportunities in 3 Trifluoromethyl Benzamidoxime Chemistry

Development of Asymmetric Synthetic Methodologies

A significant frontier in the chemistry of 3-(trifluoromethyl)benzamidoxime (B1588468) is the development of methods to control its stereochemistry. The creation of chiral molecules is fundamental to the development of modern pharmaceuticals. nih.govresearchgate.net While direct asymmetric synthesis on the benzamidoxime (B57231) itself is a nascent area, progress in related trifluoromethylated systems provides a clear roadmap for future investigations.

Research should focus on adapting established asymmetric catalytic strategies to precursors and derivatives of this compound. For instance, chiral Brønsted bases, such as cinchona alkaloids, have proven effective in catalyzing asymmetric reactions. researchgate.netfrontiersin.org These catalysts could be employed in reactions involving imines derived from 3-(trifluoromethyl)benzaldehyde, a key precursor to the amidoxime (B1450833). chemicalbook.com The discovery of novel cinchona alkaloid-derived phase-transfer catalysts has enabled highly enantioselective additions of trifluoromethyl imines to generate chiral γ-amino acids, a strategy that could be explored for creating complex chiral structures. nih.govbrandeis.edu Similarly, methods for the synthesis of chiral β-trifluoromethyl-β-amino acid derivatives in aqueous media highlight practical and environmentally friendly approaches that could be adapted. researchgate.net

Transition-metal catalysis also offers a powerful toolkit. frontiersin.org Nickel-catalyzed stereoconvergent cross-coupling reactions have been used to synthesize enantioenriched α-trifluoromethyl benzylic ethers and alcohols from readily available starting materials. nih.gov Exploring the application of such catalytic systems to functionalize the aromatic ring or side-chain positions of this compound derivatives could yield a diverse range of valuable chiral building blocks.

Table 1: Examples of Catalysts for Asymmetric Synthesis of Trifluoromethylated Compounds

Catalyst TypeExample CatalystReaction TypeKey OutcomeReference
Organocatalyst (Brønsted Base)Cinchona Alkaloid DerivativesUmpolung Addition of CF3-IminesHigh enantioselectivity (up to 99% ee) for chiral γ-amino acids. nih.govbrandeis.edu
Organocatalyst (Brønsted Base)epi-Quinine-derived 3,5-bis(CF3)benzamideAsymmetric Nitro-Michael ReactionExcellent diastereo- and enantioselectivity (>98:2 dr, 88-98% ee). nih.gov
Transition Metal CatalystNickel/Ligand ComplexStereoconvergent Hiyama Cross-CouplingAccess to chiral α-trifluoromethyl alcohols and ethers with high enantioselectivity. nih.gov
Transition Metal CatalystIridium ComplexAsymmetric Allylic AminationHighly enantioselective C-N bond formation. nih.gov

Exploration of Novel Catalytic Transformations

The reactivity of the this compound core can be harnessed through innovative catalytic transformations. The trifluoromethyl group significantly influences the electronic properties of the aromatic ring, potentially opening up new avenues for selective functionalization that are not accessible to non-fluorinated analogues.

A major area of opportunity lies in photoredox catalysis. researchgate.net This technique uses visible light to generate reactive radical species under mild conditions, and it has been successfully applied to trifluoromethylation reactions. researchgate.netbeilstein-journals.org Future work could investigate the direct C-H trifluoromethylation of arenes and heteroarenes using this compound derivatives as substrates or explore its participation in photocatalytic cyclization reactions. researchgate.netnih.gov A proposed mechanism often involves the generation of a trifluoromethyl radical (·CF3) from a suitable source, which then adds to a substrate, followed by further catalytic steps. beilstein-journals.org

Furthermore, transition-metal catalysis, particularly with copper, offers significant potential. Copper-catalyzed trifluoromethylation of aryl halides is a well-established field, and developing methods where the amidoxime moiety directs or participates in such couplings would be a valuable pursuit. wikipedia.orgbeilstein-journals.org Research has shown that trifluoromethylated benzimidazoline derivatives can act as effective trifluoromethylating reagents in copper-catalyzed reactions, suggesting that related amidoxime structures could be explored for similar reactivity. beilstein-journals.orgresearchgate.net The mechanism is proposed to involve a Cu(I)-CF3 species that undergoes oxidative addition with an aryl iodide, followed by reductive elimination. beilstein-journals.org

Table 2: Emerging Catalytic Transformations for Trifluoromethylated Arenes

Catalysis TypeCatalyst SystemReaction TypeSignificanceReference
Photoredox Catalysis[Ru(bpy)3]2+ or Organic DyesDirect C-H TrifluoromethylationEnables functionalization of unactivated C-H bonds under mild conditions. researchgate.netbeilstein-journals.org
Copper CatalysisCu(I) / Bipyridyl LigandTrifluoromethylation of Aryl IodidesUses novel CF3 sources like trifluoromethylated benzimidazolines. beilstein-journals.orgresearchgate.net
Dual CatalysisDecatungstate / CopperAliphatic C(sp3)-H TrifluoromethylationMerges hydrogen atom transfer with metallaphotoredox catalysis for late-stage functionalization. nih.gov
Photoredox CatalysisIridium Complexpara-Selective C-H TrifluoromethylationAchieves high regioselectivity on benzamide (B126) derivatives via iminium activation. nih.gov

Integration with Flow Chemistry and Automated Synthesis

To accelerate the discovery and optimization of reactions involving this compound, the integration of continuous flow chemistry and automated synthesis platforms is essential. nih.gov These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction efficiency, and higher reproducibility. vapourtec.comwikipedia.org

Continuous flow reactors are particularly well-suited for photochemical reactions, as the high surface-area-to-volume ratio allows for more efficient irradiation of the reaction mixture. vapourtec.com This has been demonstrated in the scale-up of photochemical trifluoromethylation, where flow processing led to significantly higher yields and productivity compared to batch reactions. vapourtec.com Applying this to the synthesis or functionalization of this compound could enable safer and more efficient production. Flow chemistry also facilitates the synthesis of amides and related structures, which are often precursors or products in amidoxime chemistry. rsc.orgresearchgate.net

Automated synthesis platforms, which combine robotics with sophisticated software, can perform a large number of experiments in parallel, rapidly screening catalysts, reagents, and conditions. wikipedia.orgyoutube.com By creating digital recipes for chemical synthesis, these systems allow for the rapid optimization and discovery of new transformations. nih.govyoutube.com Employing such a platform for this compound would enable high-throughput screening of the asymmetric methodologies and catalytic transformations discussed previously, dramatically accelerating the pace of research.

Table 3: Application of Flow Chemistry in Relevant Syntheses

ReactionFlow Reactor SystemKey AdvantageReference
Photochemical TrifluoromethylationVapourtec E-series with UV-150 reactorImproved yield (71% in flow vs. 35% in batch) and productivity (3.33 g/h). vapourtec.com
Oxidative Amination of AlcoholsTwo-step continuous flow reactorRapid synthesis of amides (86-96% yield) within 15 minutes under mild, metal-free conditions. rsc.org
Oxidative Amidation of MethylarenesTwo-step continuous flow systemIntegrates oxidation and amide formation into a single, efficient operation. researchgate.net
Peptide SynthesisMicroreactor with solid-phase reagentsFacilitates multi-step synthesis of di- and tripeptides in a few hours. thieme-connect.de

Advanced Computational Design of New Reactions and Materials

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting the properties of new molecules, thereby guiding experimental efforts. nih.gov Applying these methods to this compound can accelerate the design of novel reactions and functional materials.

Density Functional Theory (DFT) calculations can be used to elucidate reaction pathways and transition states for the catalytic transformations described above. For example, DFT studies have been used to account for the high catalytic activity of a quinine-derived benzamide catalyst in an asymmetric reaction, providing insights that can guide the design of more efficient catalysts. nih.gov Similar studies on reactions involving this compound could predict regioselectivity, explain the role of catalysts, and identify promising new reaction pathways before they are attempted in the lab.

Molecular modeling and pharmacophore mapping are invaluable in drug discovery. nih.gov These techniques were used to study trifluoromethyl benzamides as potential inhibitors of the Cholesteryl Ester Transfer Protein (CETP), demonstrating how these molecules fit into the active site and identifying key interactions. nih.gov Such in silico screening could be applied to a virtual library of derivatives based on the this compound scaffold to identify promising candidates for various biological targets, prioritizing synthetic efforts on the most promising compounds.

Investigation into the Fundamental Photophysical Properties and Applications

While photochemical reactions involving trifluoromethylated compounds are an active area of research, the intrinsic photophysical properties (e.g., absorption, fluorescence, phosphorescence) of molecules like this compound are less explored. The strong electron-withdrawing nature of the CF3 group can significantly alter the electronic structure of the benzoyl system, potentially leading to interesting luminescent or photoresponsive behaviors.

Future research should include a systematic investigation of the photophysical properties of this compound and its derivatives. This would involve measuring quantum yields, lifetimes, and absorption/emission spectra to understand how the amidoxime and trifluoromethyl groups interact to influence the excited states of the molecule. It has been noted that some products of photochemical reactions involving CF3 groups can themselves act as photosensitizers, suggesting that these scaffolds may have unexplored potential in photophysics. rsc.org

Understanding these fundamental properties could open doors to new applications in materials science, such as the development of fluorescent probes, organic light-emitting diodes (OLEDs), or photo-switchable materials. The unique combination of a metal-chelating amidoxime group and a photophysically active trifluoromethyl-aryl system could lead to novel sensors for metal ions. acs.org

Q & A

Q. What are the recommended synthetic routes for 3-(Trifluoromethyl)benzamidoxime, and how can reaction conditions be optimized?

this compound is typically synthesized via the reaction of 3-(trifluoromethyl)benzonitrile with hydroxylamine hydrochloride under basic or acidic conditions. A common method involves refluxing the nitrile precursor with hydroxylamine in ethanol/water (1:1) at 70–80°C for 6–12 hours . Optimization may include adjusting the molar ratio of hydroxylamine (1.2–1.5 equivalents), using catalysts like sodium hydroxide to maintain pH 8–9, or employing microwave-assisted synthesis to reduce reaction time. Purity (≥95%) is confirmed via HPLC or LC-MS, as noted in chemical catalogs .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the amidoxime group (-C(NH2_2)=N-OH) and trifluoromethyl (-CF3_3) signals. The amidoxime NH2_2 protons typically appear as broad singlets at δ 5.5–6.5 ppm .
  • FT-IR : Peaks at ~1650 cm1^{-1} (C=N stretch) and 3300–3500 cm1^{-1} (N-H/O-H stretches) .
  • Mass Spectrometry : ESI-MS to observe the molecular ion [M+H]+^+ at m/z 219.1 (C8_8H6_6F3_3N2_2O) .

Q. How does the trifluoromethyl group influence the compound’s solubility and stability?

The -CF3_3 group enhances lipophilicity (logP ~2.1), reducing aqueous solubility but improving membrane permeability. Stability studies in PBS (pH 7.4) show degradation <10% over 24 hours at 25°C, with hydrolytic susceptibility at the amidoxime moiety under acidic/basic conditions. Storage recommendations include inert atmospheres and temperatures ≤-20°C .

Advanced Research Questions

Q. What mechanistic insights exist for this compound in enzyme inhibition studies?

The compound may act as a substrate analog for NADH-dependent reductases, such as liver microsomal benzamidoxime reductase, which reduces amidoximes to amidines. Competitive inhibition assays reveal IC50_{50} values in the micromolar range, though activity varies across species (e.g., human vs. rat liver microsomes) due to differences in P450 isoenzyme expression . Advanced studies should combine kinetic assays (e.g., Lineweaver-Burk plots) with knockout models to identify rate-limiting enzymes.

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in enzymatic activity (e.g., conflicting IC50_{50} values) may arise from variations in microsomal preparation methods or assay conditions. To address this:

  • Standardize enzyme sources (e.g., recombinant human P450 isoforms).
  • Control for NADH/NADPH cofactor ratios .
  • Use orthogonal assays (e.g., fluorescence-based vs. HPLC-based activity measurements) .

Q. What strategies enhance the selectivity of this compound for specific biological targets?

Structural modifications can improve selectivity:

  • Derivatization : Introducing electron-withdrawing groups (e.g., chloro, nitro) at the benzene ring to modulate electronic effects on target binding .
  • Prodrug Design : Masking the amidoxime group as a bioreversible prodrug (e.g., acetylated amidoxime) to reduce off-target interactions .
  • Molecular Docking : Computational modeling to predict interactions with enzymes like cytochrome P450 3A4 or xanthine oxidase .

Q. What are the implications of this compound’s thermal stability for formulation studies?

Differential Scanning Calorimetry (DSC) shows a melting point of ~120–125°C, with decomposition above 200°C. For drug formulation, compatibility with excipients (e.g., lactose, PEG) should be tested via accelerated stability studies (40°C/75% RH for 6 months). Amorphous solid dispersions may enhance bioavailability .

Methodological Considerations

Q. How should researchers design dose-response experiments for in vitro toxicity screening?

  • Use a concentration range of 1 nM–100 μM in cell lines (e.g., HepG2 for hepatotoxicity).
  • Include positive controls (e.g., acetaminophen for liver toxicity).
  • Assess mitochondrial dysfunction (MTT assay) and oxidative stress (ROS detection) .

Q. What analytical workflows are recommended for metabolite identification?

  • Phase I Metabolism : Incubate with human liver microsomes + NADPH, followed by UPLC-QTOF-MS to detect hydroxylated or demethylated metabolites.
  • Phase II Metabolism : Screen for glucuronidation/sulfation using UDPGA/PAPs cofactors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.